

spectroscopic analysis (NMR, IR, Mass Spec) of 2-(3,4-Dimethylphenoxy)acetohydrazide

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Compound of Interest

Compound Name: 2-(3,4-Dimethylphenoxy)acetohydrazide
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An In-Depth Technical Guide to the Spectroscopic Analysis of **2-(3,4-Dimethylphenoxy)acetohydrazide**

Foreword: The Imperative of Structural Verification in Modern Chemistry

In the landscape of chemical research and pharmaceutical development, the unambiguous structural confirmation of a synthesized molecule is the bedrock upon which all subsequent data rests. A compound's identity, purity, and stability are not mere academic details; they are critical parameters that dictate its biological profile, and ultimately, its therapeutic potential. This guide provides a comprehensive, multi-technique spectroscopic analysis of **2-(3,4-Dimethylphenoxy)acetohydrazide**, a molecule representative of scaffolds commonly explored in medicinal chemistry.

Our approach moves beyond a simple recitation of data. We will delve into the causality behind the analytical choices, interpreting the spectral data not just as a series of numbers but as a cohesive narrative that, together, tells the complete story of the molecule. By integrating Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we establish a self-validating system for structural elucidation, providing researchers with a robust toolkit to tackle their own analytical challenges.

The molecular structure of our target compound, **2-(3,4-Dimethylphenoxy)acetohydrazide**, is the starting point for our investigation.

Figure 1: Structure of **2-(3,4-Dimethylphenoxy)acetohydrazide**.

Infrared (IR) Spectroscopy: Mapping the Functional Groups

Rationale and Principle

IR spectroscopy is our first line of analysis. Its power lies in its ability to quickly and non-destructively identify the functional groups present in a molecule. Functional groups are not static; they vibrate at specific frequencies. When irradiated with infrared light, a bond will absorb energy at its characteristic vibrational frequency, creating a signal on the spectrum. For **2-(3,4-Dimethylphenoxy)acetohydrazide**, we are specifically looking for the signatures of the hydrazide ($-\text{CONHNH}_2$), ester, and substituted aromatic moieties.

Experimental Protocol: KBr Pellet Method

A self-validating protocol ensures reproducibility and minimizes spectral artifacts.

- Sample Purity: Ensure the sample is dry and free of solvents. Water and solvent contamination will introduce strong, interfering peaks (e.g., broad absorption at 3400 cm^{-1}).
- Preparation: Grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
- Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of $4000\text{--}400\text{ cm}^{-1}$. A background scan of the empty sample chamber should be run first and automatically subtracted.

Spectral Interpretation: The Vibrational Fingerprint

The structure of our compound leads us to anticipate several key absorption bands. The hydrazide group is particularly informative, giving rise to multi vibrations.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Expected Frequency (cm ⁻¹)	Vibration Type	Functional Group Assignment	Commentary
3350 - 3150	N-H Stretch	-NH and -NH ₂ (Hydrazide)	Often appears as two or more peaks, corresponding to asymmetric stretching of the -NH and the single N-H stretch. [2] [3]
3100 - 3000	C-H Stretch	Aromatic C-H	Characteristic of sp ² hybridized on the phenyl ring.
2980 - 2850	C-H Stretch	Aliphatic C-H	Arises from the methyl (-CH ₃) & methylene (-CH ₂) groups.
1680 - 1640	C=O Stretch (Amide I)	Carbonyl of Hydrazide	This is typically a very strong absorption. Its position is indicative of the electronic environment of the carbonyl group. [1]
1640 - 1590	N-H Bend (Amide II)	-NH and -NH ₂ Scissoring	A strong band resulting from the vibration of the N-H bonds.
1610, 1580, 1500, 1450	C=C Stretch	Aromatic Ring	A series of sharp peaks, often of high intensity, confirming the presence of the benzene ring. [1]
~1240	C-O-C Stretch	Aryl-Alkyl Ether	Asymmetric stretching of the ether linkage. This is a key indicator of the phenoxy moiety.
~1050	C-O-C Stretch	Aryl-Alkyl Ether	Symmetric stretching of the ether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint Rationale and Principle

While IR confirms functional groups, NMR spectroscopy provides a detailed map of the carbon-hydrogen framework. It allows us to count the number of distinct protons (¹H NMR) and carbons (¹³C NMR), and crucially, to understand their connectivity through spin-spin coupling. This technique is arguably the most powerful tool for unambiguous structure determination of organic molecules in solution.

Experimental Protocol: Sample Preparation

- Solvent Choice: Select a deuterated solvent that fully dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this compound as it does not contain protons to dissolve polar compounds and slow the exchange rate of labile protons (like N-H), making them easier to observe.
- Sample Preparation: Accurately weigh ~5-10 mg of the sample into a clean, dry NMR tube.
- Dissolution: Add ~0.6-0.7 mL of the deuterated solvent. Cap the tube and gently agitate until the sample is fully dissolved.
- Referencing: The solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C) is typically used as a secondary reference. Tetramethylsilane (TMS) is often added as an internal standard (0 ppm), but is often unnecessary with modern spectrometers.
- Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Advanced experiments like DEPT, COSY, and HSQC can be performed to aid in assignments.

¹H NMR Spectral Interpretation

Based on the structure, we can predict the chemical shift, integration (number of protons), and multiplicity (splitting pattern) for each unique proton environment.

Assignment	Expected δ (ppm)	Integration	Multiplicity	Commentary
H-a (-CONHH ₂)	~9.2	1H	Broad Singlet	Labile proton of the -NH ₂ group. Its chemical shift is controlled by the NH ₂ group and temperature-dependent.
H-b (-CONHNH ₂)	~4.3	2H	Broad Singlet	Labile protons of the terminal NH ₂ group. Will exchange with D ₂ O.
H-c, H-d, H-e (Aromatic)	6.7 - 7.0	3H	m	The three aromatic protons appear as a complex multiplet. H-e (adjacent to the ester group) is the most upfield, while H-d will be distinct from H-e and H-c due to narrow doublets due to ortho/para positions.
H-f (-O-CH ₂ -)	~4.5	2H	Singlet	These methylene protons are adjacent to an oxygen atom in a carbonyl group, shifting downfield. They are chemically equivalent and have reduced chemical shift due to the oxygen atom.
H-g, H-h (Ar-CH ₃)	~2.2	6H	Singlet	The two methyl groups are chemically distinct but have very similar chemical shifts, potentially appearing as a singlet integrating to 6H or as two closely spaced singlets integrating to 3H.

¹³C NMR Spectral Interpretation

¹³C NMR spectroscopy complements the ¹H data by showing all unique carbon atoms in the molecule.[6][7][8]

Assignment	Expected δ (ppm)	Commentary
C=O (Carbonyl)	~168	The amide carbonyl carbon is characteristic of this downfield region.
C-O (Aromatic)	~155	The aromatic carbon directly attached to the ester group (C6) is significantly deshielded.
C-H (Aromatic)	112 - 120	The three aromatic CH carbons (C1, C2, C5).
C-C (Aromatic)	130 - 138	The three quaternary aromatic carbons (C3, C4).
-O-CH ₂ - (Methylene)	~67	The methylene carbon is deshielded by the adjacent oxygen atom.
Ar-CH ₃ (Methyls)	18 - 20	The two methyl carbons appear in the typical aliphatic region.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Rationale and Principle

Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and structural clues derived from its fragmentation pattern. In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, knocking one electron off to form a radical cation known as the molecular ion.

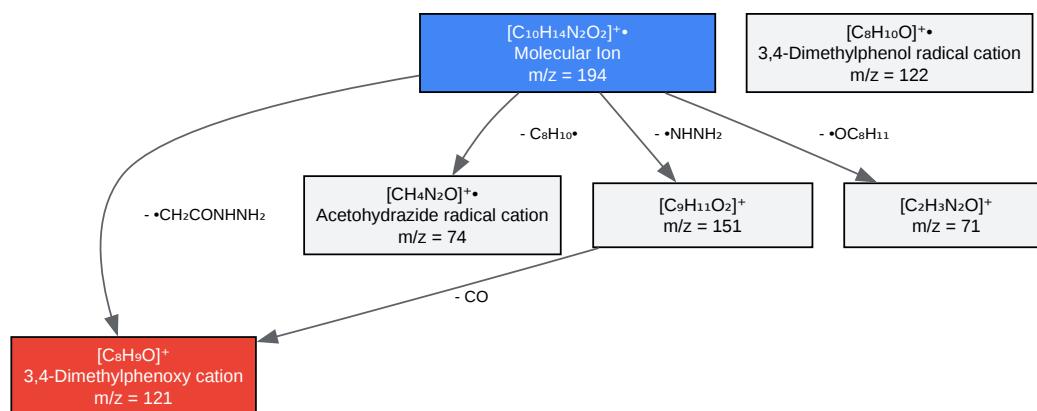
[9] The mass-to-charge ratio (m/z) of this ion gives us the molecular weight. This high-energy ion is unstable and breaks apart into smaller, more stable fragments and neutral radicals. Analyzing the masses of these fragments allows us to piece the molecule back together.[10][11]

Experimental Protocol: Electron Ionization (EI)

- Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared.
- Ionization: The sample is introduced into the ion source, where it is vaporized and bombarded with a 70 eV electron beam.
- Analysis: The resulting ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them by mass ratio.
- Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Spectral Interpretation: Deconstructing the Molecule

The molecular formula of **2-(3,4-Dimethylphenoxy)acetohydrazide** is $C_{10}H_{14}N_2O_2$. Its monoisotopic mass is 194.11 g/mol. We expect to see the major peak at m/z = 194. The fragmentation pattern is governed by the cleavage of the weakest bonds and the formation of the most stable carbocations and radical cations.



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Figure 2: Proposed key fragmentation pathways for **2-(3,4-Dimethylphenoxy)acetohydrazide** in EI-MS.

m/z	Proposed Fragment Structure	Neutral Loss	Commentary
194	$[C_{10}H_{14}N_2O_2]^{•+}$	-	Molecular Ion ($M^{•+}$). Its presence confirms the molecular weight.
151	$[C_9H_{11}O_2]^+$	$•NHNH_2$	Loss of the terminal amino group from the hydrazide moiety.
122	$[C_8H_{10}O]^{•+}$	CH_2N_2O	Cleavage of the ether bond with electron transfer, forming the stable 3,4-dimethylphenol radical cation.
121	$[C_8H_9O]^+$	$•CH_2CONHNH_2$	Alpha-cleavage at the ether oxygen resulting in the highly stable 3,4-dimethylphenoxy cation. This is a very prominent peak for phenol compounds.[12]
74	$[CH_4N_2O]^{•+}$	$C_8H_{10}•$	Cleavage resulting in the acetohydrazide radical cation.
71	$[C_2H_3N_2O]^+$	$•OC_8H_{11}$	Loss of the dimethylphenoxy radical cation.

Conclusion: A Unified Structural Narrative

The orthogonal data streams from IR, NMR, and MS converge to provide an unequivocal structural assignment for **2-(3,4-Dimethylphenoxy)acetohydrazide**. IR spectroscopy confirms the presence of the essential hydrazide, ether, and aromatic functional groups. NMR spectroscopy provides the precise atomic detailing the proton and carbon environments and their connectivity. Finally, mass spectrometry verifies the molecular weight and supports the proposal through predictable and logical fragmentation patterns. This comprehensive, self-validating approach exemplifies the rigorous standards required in the pharmaceutical sciences, ensuring that subsequent research is built on a foundation of confirmed molecular identity.

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